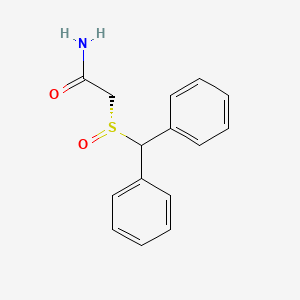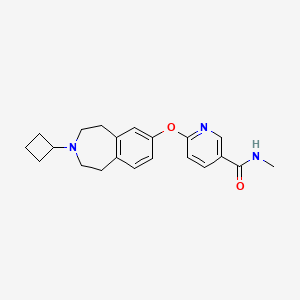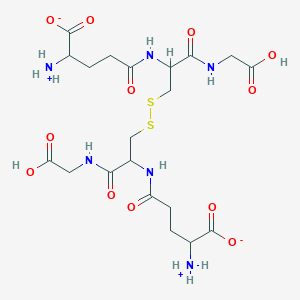
Zinpyr-1
描述
2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate is a low molecular weight, cell-permeable fluorescent probe specifically designed for the detection of zinc ions (Zn²⁺) in biological systems. It is known for its high selectivity and sensitivity towards zinc ions, making it a valuable tool in various scientific research fields. Upon binding with zinc ions, 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate exhibits a significant increase in fluorescence, which can be easily detected and measured.
科学研究应用
2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate is used as a fluorescent probe to study the behavior of zinc ions in various chemical reactions and processes. It helps in understanding the role of zinc in catalysis, coordination chemistry, and material science.
Biology: In biological research, 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate is employed to investigate the role of zinc ions in cellular signaling, enzyme activity, and gene expression. It is used to detect and quantify free zinc ions in cells and tissues, providing insights into zinc homeostasis and its impact on cellular functions.
Medicine: In medicine, 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate is used to study the involvement of zinc ions in various physiological and pathological processes. It has been used to investigate zinc’s role in neurodegenerative diseases, diabetes, and cancer. The probe helps in understanding how zinc dysregulation contributes to disease progression and can aid in the development of zinc-based therapeutic strategies.
Industry: In the industrial sector, 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate is used for quality control and monitoring of zinc levels in various products and processes. It is also employed in the development of zinc-based sensors and diagnostic tools.
作用机制
Target of Action
Zinpyr-1 is a cell-permeable, fluorescein-based probe that selectively detects zinc ions (Zn^2+) in biological systems . The primary target of this compound is free Zn^2+ in cells . Zinc is present in biological systems exclusively as the Zn^2+ cation, which has two major functions: the overwhelming majority is protein-bound Zn^2+, which has catalytic functions or acts as a stabilizer of secondary, tertiary, and quaternary structures .
Mode of Action
this compound operates by binding to free Zn^2+ ions in cells, inducing a positive fluorescence upon metal ion complexation . This fluorescence is detectable and measurable, allowing for the observation of zinc signals within cells . The probe’s excitation wavelength shifts from 515nm to 507nm with increasing zinc concentrations, using an emission filter over 513-558nm .
Biochemical Pathways
Changes in the intracellular free Zn^2+ concentration are part of the signal transduction in mammalian cells . These zinc signals regulate the enzymatic activity of target proteins such as protein tyrosine phosphatases . .
Pharmacokinetics
It is known that this compound is soluble in dmso , suggesting it may have good bioavailability
Result of Action
The binding of this compound to free Zn^2+ ions results in a fluorescence signal that can be detected and measured . This allows for the visualization and quantification of free Zn^2+ in cells, providing valuable information about zinc homeostasis within the cell .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, other metal ions, especially Hg^2+ and Cd^2+, can interfere with the detection of Zn^2+ . Moreover, experiments in E. Changes in the free Zn^2+ concentration were observed in response to elevated extracellular Zn^2+ and pH, or to the addition of the detergent NP-40 .
生化分析
Biochemical Properties
Zinpyr-1 is primarily used to detect free Zn^2+ in cells . It has been shown to interact with Zn^2+ ions, producing a fluorescence signal that can be detected and quantified . Other metal ions, especially Hg^2+ and Cd^2+, can interfere with the detection of Zn^2+ by this compound .
Cellular Effects
This compound has been used to investigate the role of zinc in cellular processes. For instance, in Escherichia coli, changes in the free Zn^2+ concentration were observed in response to elevated extracellular Zn^2+ and pH, or to the addition of the detergent NP-40 . These findings suggest that this compound can be used to study how changes in the intracellular Zn^2+ concentration can affect cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with free Zn^2+ ions. When this compound comes into contact with Zn^2+, it produces a fluorescence signal that can be detected and quantified . This allows researchers to monitor changes in the intracellular Zn^2+ concentration, providing insights into the role of zinc in cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, in a study involving human serum samples, this compound was used to measure free zinc concentrations, which ranged from 0.09 to 0.42 nM . This suggests that this compound can be used to monitor changes in the Zn^2+ concentration over time .
Metabolic Pathways
This compound is involved in the detection of free Zn^2+ ions, which play a crucial role in various metabolic pathways . By monitoring changes in the Zn^2+ concentration, this compound can provide insights into the effects of zinc on metabolic flux or metabolite levels .
Transport and Distribution
This compound is used to detect free Zn^2+ ions in cells .
Subcellular Localization
This compound is used to detect free Zn^2+ ions in the cytoplasm of cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate involves multiple steps, starting with the preparation of the core fluorophore structure, followed by the introduction of zinc-binding moieties. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The compound is usually dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then stored at -20°C to prevent degradation.
化学反应分析
Types of Reactions: 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate primarily undergoes complexation reactions with zinc ions. The binding of zinc ions to 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate induces a conformational change in the molecule, leading to an increase in fluorescence. This reaction is highly specific to zinc ions, although other metal ions such as mercury (Hg²⁺) and cadmium (Cd²⁺) can interfere with the detection.
Common Reagents and Conditions: The common reagents used in the reactions involving 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate include zinc salts (e.g., zinc chloride or zinc sulfate) and chelating agents such as TPEN (N,N,N’,N’-tetrakis(2-pyridylmethyl)ethylenediamine). The reactions are typically carried out in aqueous solutions at physiological pH to mimic biological conditions.
Major Products: The major product formed from the reaction of 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate with zinc ions is the 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate-Zn²⁺ complex, which exhibits enhanced fluorescence. This complex is stable under physiological conditions and can be used for various analytical applications.
相似化合物的比较
2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate is part of a family of zinc-specific fluorescent probes, including compounds such as Zinquin and TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide). Compared to these probes, 2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate offers higher selectivity and sensitivity towards zinc ions, making it a preferred choice for many applications. Its unique ability to penetrate cell membranes and provide real-time detection of zinc ions sets it apart from other similar compounds.
List of Similar Compounds:- Zinquin
- TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide)
- Fluozin-3
2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate’s unique properties and versatility make it an invaluable tool in scientific research, providing critical insights into the role of zinc ions in various biological and chemical processes.
属性
IUPAC Name |
2-[4,5-bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEYRLVORYSIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)[O-])C[NH+](CC5=CC=CC=N5)CC6=CC=CC=N6)C[NH+](CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36Cl2N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401224 | |
| Record name | Zinpyr-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-46-6, 288574-78-7 | |
| Record name | 2-[4,5-Bis[[bis(2-pyridinylmethyl)amino]methyl]-2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinpyr-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















